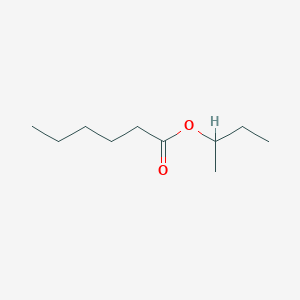

sec-Butyl hexanoate

Description

Contextualization within Fatty Acid Ester Chemistry

Sec-Butyl hexanoate (B1226103) is classified as a fatty acid ester. Fatty acid esters are compounds formed from the reaction of a fatty acid with an alcohol. thegoodscentscompany.com In the case of sec-butyl hexanoate, the fatty acid is hexanoic acid, and the alcohol is sec-butanol (butan-2-ol). The general reaction, known as Fischer-Speier esterification, involves the heating of a carboxylic acid and an alcohol with a strong acid catalyst, resulting in the formation of the ester and water. masterorganicchemistry.comyoutube.com This reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester. libretexts.org

The structure of this compound, with its six-carbon chain from hexanoic acid and a branched four-carbon alcohol moiety, places it among the short- to medium-chain fatty acid esters. These esters are often volatile and possess distinct aromas, making them significant components of natural food flavors and synthetic flavor formulations. libretexts.orgresearchgate.net The branching in the alcohol portion of the molecule, a characteristic of this compound, influences its physical and sensory properties, distinguishing it from its straight-chain isomer, n-butyl hexanoate. thegoodscentscompany.comnih.gov

The physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| IUPAC Name | butan-2-yl hexanoate | nih.gov |

| CAS Number | 820-00-8 | nih.gov |

| Molecular Formula | C₁₀H₂₀O₂ | nih.gov |

| Molecular Weight | 172.26 g/mol | nih.gov |

| Appearance | Colorless clear liquid (est.) | thegoodscentscompany.com |

| Boiling Point | 193.00 to 194.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Specific Gravity | 0.86100 to 0.86700 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.40800 to 1.41400 @ 20.00 °C | thegoodscentscompany.com |

| Kovats Retention Index (Standard non-polar) | 1117 | nih.gov |

| Kovats Retention Index (Standard polar) | 1318 | nih.gov |

Scope of Academic Inquiry into Branched Esters

Academic research into branched esters like this compound is multifaceted, spanning organic synthesis, analytical chemistry, and biochemistry. The branching in the ester's structure can influence its volatility, odor profile, and susceptibility to enzymatic hydrolysis, making it a subject of interest in flavor chemistry. acs.orgnih.gov

The synthesis of branched esters is a key area of investigation. While traditional Fischer esterification using acid catalysts is a common method, research has also explored enzymatic synthesis using lipases. nih.govnih.gov Lipase-catalyzed esterification can offer higher selectivity and milder reaction conditions, which is advantageous for producing specific flavor compounds. nih.gov For instance, studies have investigated the kinetics of lipase-mediated synthesis of other butyl esters, such as butyl butyrate, which provides insights applicable to the synthesis of this compound. researchgate.net The use of different catalysts, such as mesoporous aluminosilicates, has also been explored for the esterification of sec-butanol with acetic acid, a reaction analogous to the formation of this compound. researchgate.net

Furthermore, research extends to the biological activities of branched-chain fatty acids and their derivatives. While direct research on the biological effects of this compound is limited, the broader class of branched-chain fatty acids has been shown to play roles in various biological processes. nih.gov

Historical Perspectives on Hexanoate Ester Research

The study of hexanoate esters is intrinsically linked to the historical development of flavor chemistry and the analysis of natural products. The precursor to all hexanoate esters, hexanoic acid (also known as caproic acid), was first isolated in the early 19th century. Its characteristic cheesy and fatty odor was a subject of early chemical investigations.

The industrial production of flavor and fragrance compounds began to flourish in the late 19th and early 20th centuries. thegoodscentscompany.com This period saw the development of synthetic methods to produce esters that mimicked the aromas of fruits and other natural sources. Early research focused on the isolation and identification of volatile compounds from natural sources, which laid the groundwork for the synthesis of these compounds.

The development of analytical techniques, particularly gas chromatography in the mid-20th century, revolutionized the study of volatile compounds like hexanoate esters. researchgate.net This allowed for the separation and identification of individual components in complex mixtures, leading to a deeper understanding of the chemical basis of flavors and fragrances. The subsequent coupling of gas chromatography with mass spectrometry (GC-MS) and olfactometry (GC-O) provided even more powerful tools for researchers. acs.org

The investigation into the enzymatic synthesis of esters, including hexanoates, gained momentum in the latter half of the 20th century as researchers sought more sustainable and selective methods for producing flavor compounds. nih.gov The use of lipases for the synthesis of various esters, including those of hexanoic acid, has been a significant area of academic and industrial research. The study of butyl hexanoate synthesis, for example, has been approached through reactive extraction methods using deep eutectic solvents as dual solvent-catalysts. bohrium.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

butan-2-yl hexanoate |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3 |

InChI Key |

XVTUSVZMEFPBMT-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)OC(C)CC |

Canonical SMILES |

CCCCCC(=O)OC(C)CC |

Origin of Product |

United States |

Synthetic and Production Methodologies

Chemical Synthesis Approaches

Traditional chemical synthesis remains a primary method for producing esters like sec-butyl hexanoate (B1226103). These methods often involve esterification reactions catalyzed by various systems and the derivatization of precursor compounds.

The most direct route to sec-butyl hexanoate is the esterification of hexanoic acid with sec-butanol. This reaction is typically reversible and requires a catalyst to achieve practical conversion rates.

A novel and green approach to ester synthesis involves the use of Deep Eutectic Solvents (DESs) which can act as both the solvent and the catalyst. Research on the synthesis of the related compound, butyl hexanoate, has demonstrated the effectiveness of a halogen-free DES composed of 2-methylimidazole (B133640) (2-MIm) and p-toluenesulfonic acid (PTSA). This system operates as a dual solvent-catalyst in a reactive extraction process.

Key findings from these studies indicate that the molar ratio of the DES components is crucial, with an optimal ratio of 1:2 (2-MIm to PTSA) providing high conversion and favorable phase splitting for product separation. The reaction rate and conversion of hexanoic acid were found to be positively correlated with the amount of DES used and the reaction temperature. For instance, using 20 wt% DES, significant increases in reaction rate and conversion were observed compared to the uncatalyzed reaction.

Table 1: Effect of DES Dosage on Hexanoic Acid Conversion

| DES Dosage (wt%) | Reaction Rate | Conversion |

|---|---|---|

| 0 | Slow | Low |

| >0 | Increased | Increased |

This table illustrates the general trend observed where increasing the Deep Eutectic Solvent dosage enhances both the rate and final conversion in the synthesis of butyl hexanoate.

The classical method for producing esters is the Fischer-Speier esterification, which involves heating a carboxylic acid (hexanoic acid) and an alcohol (sec-butanol) in the presence of a strong acid catalyst. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, the alcohol is often used in large excess, or the water formed as a byproduct is removed during the reaction, for example, by using a Dean-Stark apparatus. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfer steps and the eventual elimination of a water molecule to yield the protonated ester. A final deprotonation step gives the neutral ester product.

An alternative to direct esterification involves the use of more reactive derivatives of hexanoic acid, such as acyl chlorides or acid anhydrides. This approach avoids the equilibrium limitations of Fischer esterification.

Hexanoyl chloride can be synthesized from hexanoic acid by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comprepchem.com The resulting hexanoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with sec-butanol. This reaction is typically rapid and irreversible, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct.

Similarly, hexanoic anhydride (B1165640) can be used. It reacts with sec-butanol to form one molecule of this compound and one molecule of hexanoic acid. While effective, this method is less atom-economical than using hexanoyl chloride as half of the anhydride is converted to the carboxylic acid.

Modern synthetic chemistry emphasizes efficiency through one-pot reactions, which reduce waste, save time, and simplify purification. For ester synthesis, innovative one-pot procedures are continuously being developed. One such strategy involves the simultaneous esterification and transesterification of feedstocks containing free fatty acids and triglycerides using solid bifunctional catalysts. For example, a mixed oxide of strontium and zirconium has been shown to possess both acidic and basic sites, enabling it to catalyze both reactions in a single pot for the production of fatty acid ethyl esters. rsc.org

Another innovative approach is the development of one-pot tandem reactions, such as a transesterification followed by a Dieckmann cyclization to produce complex molecules like tetronic acids from simple esters. organic-chemistry.org Furthermore, recent advances have shown the one-pot conversion of esters into acetals via catalytic hydrosilylation followed by quenching with an alcohol, a process that highlights the versatility of modern catalytic methods. digitellinc.com These types of innovative, multi-step, one-pot processes could potentially be adapted for the efficient synthesis of this compound and its derivatives.

Esterification Reactions and Catalytic Systems

Biocatalytic and Biotechnological Production Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. These methods utilize enzymes or whole-cell systems to produce esters under mild conditions.

Lipases are the most commonly used enzymes for the biocatalytic synthesis of esters like butyl hexanoate. These enzymes can catalyze esterification in various media, including solvent-free systems, which is environmentally advantageous. Immobilized lipases, such as Novozym® 435 (from Candida antarctica), are widely used due to their stability and reusability. The enzymatic synthesis of 2-ethylhexyl 2-methylhexanoate, a branched-chain ester, has been successfully demonstrated using Novozym® 435 in a solvent-free medium. nih.gov

Research on the synthesis of butyl hexanoate has shown high yields using enzymatic methods. For example, in a Pickering emulsion system, the enzymatic esterification of butanol with hexanoic acid reached a 67% yield within 30 minutes, significantly faster than in a simple biphasic system. nih.gov Another study using a recombinant lipase (B570770) from Geobacillus thermoleovorans demonstrated the synthesis of n-butyl caproate (butyl hexanoate) through condensation, alcoholysis, and acidolysis. chemsynthesis.com

Biotechnological production using engineered microorganisms is an emerging field for producing valuable chemicals. Strains of Escherichia coli have been engineered to produce medium-chain esters, such as butyl octanoate, from endogenous fatty acids. researchgate.net This was achieved by introducing an alcohol acyltransferase (AAT) enzyme and modifying the bacterium's fatty acid metabolism to increase the availability of the required acyl-CoA precursor. This whole-cell biocatalysis approach presents a promising and sustainable route that could be tailored for the production of this compound.

Compound Name Reference

| Common Name/Trade Name | IUPAC Name |

| This compound | butan-2-yl hexanoate |

| Hexanoic acid | Hexanoic acid |

| sec-Butanol | Butan-2-ol |

| 2-methylimidazole | 2-Methyl-1H-imidazole |

| p-toluenesulfonic acid | 4-Methylbenzenesulfonic acid |

| Sulfuric acid | Sulfuric acid |

| Tosic acid | 4-Methylbenzenesulfonic acid |

| Hexanoyl chloride | Hexanoyl chloride |

| Thionyl chloride | Thionyl dichloride |

| Oxalyl chloride | Ethanedioyl dichloride |

| Pyridine | Pyridine |

| Hydrochloric acid | Hydrochloric acid |

| Hexanoic anhydride | Hexanoic anhydride |

| Strontium oxide | Strontium oxide |

| Zirconium(IV) oxide | Zirconium(IV) oxide |

| Tetronic acid | Furan-2,4-dione |

| Butyl octanoate | Butyl octanoate |

| Escherichia coli | N/A (Organism) |

| Candida antarctica | N/A (Organism) |

| Geobacillus thermoleovorans | N/A (Organism) |

Enzymatic Esterification and Transesterification

Enzymatic synthesis represents a green chemistry approach to producing esters like this compound, offering high specificity and mild reaction conditions compared to traditional chemical synthesis.

Lipase-Catalyzed Synthesis

The enzymatic synthesis of this compound is achieved through the direct esterification of hexanoic acid with sec-butanol, a reaction frequently catalyzed by lipases. Lipases are highly efficient biocatalysts for ester synthesis in organic solvents, where they favor the formation of ester bonds over hydrolysis. nih.gov Among the most effective and widely used enzymes for this purpose is the immobilized lipase B from Candida antarctica (CALB), often commercialized under the name Novozym 435. nih.govnih.gov

The synthesis involves the condensation of the carboxylic acid and the alcohol, with the enzyme facilitating the reaction. nih.gov Studies on the synthesis of similar hexanoate esters using CALB have demonstrated high conversion yields, often exceeding 50% in a matter of hours and reaching yields of up to 80% upon reaction completion. nih.gov The reaction to form n-butyl hexanoate, a structural isomer, using Candida antarctica lipase B (CaLB) in a water-in-oil emulsion system has been shown to achieve a 67% yield in just 30 minutes. rsc.org Lipases can also be used in transesterification reactions, where an existing ester reacts with an alcohol to form a new ester, although direct esterification is more common for this specific synthesis. nih.gov The use of immobilized enzymes is particularly advantageous as it allows for easy separation from the product and reuse of the biocatalyst. mdpi.com

Optimization of Enzymatic Processes

To maximize the efficiency and yield of lipase-catalyzed synthesis of this compound, several process parameters must be carefully optimized. Key variables include reaction temperature, substrate molar ratio, and enzyme concentration. nih.govnih.gov

Temperature: The reaction rate generally increases with temperature up to an optimal point, beyond which the enzyme may begin to denature and lose activity. For many lipase-catalyzed esterifications, optimal temperatures are typically found in the range of 40–60°C. nih.govpnnl.gov

Substrate Molar Ratio: The ratio of alcohol to acid is a critical factor. While a stoichiometric ratio of 1:1 is required by the reaction equation, an excess of one of the substrates (usually the alcohol) is often used to shift the reaction equilibrium towards the product side and increase the final conversion. nih.govpnnl.gov However, a very high excess of the alcohol can sometimes lead to enzyme inhibition. nih.gov

Enzyme Loading: The amount of enzyme used directly influences the reaction rate. Increasing the enzyme concentration will increase the initial rate of reaction, but beyond a certain point, the cost-effectiveness diminishes, and mass transfer limitations may occur. nih.govnih.gov

Detailed kinetic studies on similar ester syntheses have revealed that the reaction often follows a Ping-Pong Bi-Bi mechanism. nih.govresearchgate.net In this model, the lipase first reacts with the acyl donor (hexanoic acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (sec-butanol) to form the final ester product, this compound, and regenerate the free enzyme. This mechanism also accounts for inhibition by high concentrations of either the acid or the alcohol, which is a crucial consideration for process optimization. nih.govresearchgate.net

Table 1: Typical Optimized Conditions for Enzymatic Ester Synthesis This table presents a summary of optimized parameters found in research for the synthesis of similar short-chain esters, providing a reference for the synthesis of this compound.

| Ester Product | Enzyme | Optimal Temperature (°C) | Optimal Molar Ratio (Alcohol:Acid) | Enzyme Loading (% w/w) | Conversion/Yield | Source |

|---|---|---|---|---|---|---|

| Ethyl Hexanoate | Novozym 435 | 48.8 | 3.39:1 | 2.35% | 91% (predicted) | nih.gov |

| Butyl Butyrate | Immobilized Porcine Pancreatic Lipase | - | 1:1 (at 250 mM) | - | ~93% | researchgate.net |

| Butyl Acetate (B1210297) | Immobilized Rhizopus oryzae Lipase | 37 | 1:1 | 500 IU | 60% (solvent-free) | mdpi.com |

| Cetyl 2-Ethylhexanoate | Novozym 435 | 56.2 | 1:2.55 (Acid:Alcohol) | 25.1% | 89.8% | nih.gov |

Microbial Biotransformation and Fermentation Systems

Whole-cell biocatalysis offers an alternative to using isolated enzymes, where microorganisms capable of producing the desired compound are used directly in a fermentation or biotransformation process.

Lactic Acid Bacteria (LAB) Applications in Ester Production

Certain strains of Lactic Acid Bacteria (LAB) are known to possess esterase activity, enabling them to both hydrolyze and synthesize esters. nih.govresearchgate.net This capability is significant in the food industry, particularly for flavor development in fermented products like cheese and wine. researchgate.netmdpi.com Research has demonstrated that LAB can be utilized in biotransformation processes to produce a variety of flavor compounds. Specifically, studies have shown that Indonesian Lactic Acid Bacteria can transform n-butanol into several fruity-flavored esters, including butyl hexanoate. nih.gov This process relies on the intracellular esterase enzymes of the bacteria, which catalyze the esterification of an alcohol precursor with a carboxylic acid that may be supplied or endogenously produced. researchgate.net

Engineered Microorganisms for Ester Biosynthesis

Metabolic engineering provides powerful tools to construct microbial cell factories for the production of specific chemicals, including this compound. pnnl.gov The common strategy involves engineering a host microorganism, such as Escherichia coli, which is well-characterized and grows rapidly on simple substrates like glucose. nih.govpnnl.govnih.gov

The biosynthesis of this compound in an engineered microbe requires the introduction of a synthetic pathway. This typically involves:

An Alcohol Acyltransferase (AAT) Enzyme: An AAT gene, often sourced from plants like Actinidia chinensis (kiwifruit), is introduced into the host. nih.govresearchgate.net This enzyme catalyzes the final step, which is the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) molecule to form the ester. nih.govresearchgate.net

Substrate Biosynthesis: The host's metabolism is engineered to produce the necessary precursors: sec-butanol and hexanoyl-CoA. While pathways for butanol production are well-established, engineering the production of specific medium-chain acyl-CoAs like hexanoyl-CoA requires modifications to the native fatty acid synthesis (FAS) pathway. nih.govnih.gov

In a notable study focused on producing butyl octanoate, engineered E. coli expressing an AAT enzyme and supplemented with butanol produced a mixture of esters. nih.gov Among these products was butyl hexanoate, demonstrating the feasibility of this biosynthetic route, even though it appeared as a side product due to the enzyme's substrate promiscuity. nih.gov

Hydroesterification Methodologies

Hydroesterification is a powerful reaction in modern organic synthesis that allows for the direct formation of esters from simple building blocks. nih.gov Transition-metal-catalyzed hydroesterification of alkenes, in particular, represents an atom-economical method for producing esters. rsc.orgresearchgate.net This reaction involves the simultaneous addition of a hydrogen atom and an alkoxycarbonyl group (–COOR) across a carbon-carbon double bond. rsc.org

The synthesis of this compound via this method would theoretically involve the reaction of an isomer of butene (e.g., 1-butene (B85601) or 2-butene) with carbon monoxide (CO) and hexanoic acid. However, the more commonly described process is the reaction of an alkene with CO and an alcohol. rsc.org The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. nih.govresearchgate.net

A key challenge with this methodology is the handling of carbon monoxide, which is a toxic and flammable gas. rsc.org To circumvent this, recent research has focused on using "CO-surrogates"—molecules that can release CO in situ. These include formic acid and, more recently, carbon dioxide (CO2) in the presence of a reducing agent. rsc.orgresearchgate.net The reaction generally shows high regioselectivity, meaning it can preferentially produce either the linear or the branched ester product depending on the specific ligands and catalysts used. researchgate.netorganic-chemistry.org For the synthesis of this compound from 1-butene, this would correspond to the anti-Markovnikov addition product. While a highly efficient and elegant synthetic tool, hydroesterification requires specialized catalysts and conditions, placing it within the realm of advanced chemical synthesis. nih.gov

Table of Mentioned Compounds

| Compound Name | Formula | Role/Mention |

|---|---|---|

| This compound | C10H20O2 | Main subject of the article |

| Hexanoic acid | C6H12O2 | Substrate for synthesis |

| sec-Butanol | C4H10O | Substrate for synthesis |

| n-Butyl hexanoate | C10H20O2 | Isomer, example product |

| Ethyl hexanoate | C8H16O2 | Example ester for optimization |

| Butyl octanoate | C12H24O2 | Target product in engineered E. coli |

| Butyl butyrate | C8H16O2 | Example ester for optimization |

| Butyl acetate | C6H12O2 | Example ester for optimization |

| Vanillyl hexanoate | C15H22O4 | Example of a hexanoate ester |

| Hexanoyl-CoA | C27H46N7O17P3S | Intermediate in microbial synthesis |

| Butene | C4H8 | Substrate for hydroesterification |

| Carbon Monoxide | CO | Reagent in hydroesterification |

| Carbon Dioxide | CO2 | CO-surrogate in hydroesterification |

| Formic Acid | CH2O2 | CO-surrogate in hydroesterification |

| Candida antarctica lipase B | - | Enzyme catalyst |

| Alcohol Acyltransferase | - | Enzyme in microbial synthesis |

| Escherichia coli | - | Host microorganism for engineering |

Biosynthesis and Endogenous Formation Pathways

Natural Occurrence and Metabolic Significance in Biological Systems

Despite the widespread natural occurrence of its straight-chain isomer, n-butyl hexanoate (B1226103), available scientific literature indicates that sec-butyl hexanoate is not found in nature. thegoodscentscompany.com Its presence is generally attributed to synthetic production for use as a flavoring agent. thegoodscentscompany.com

Plant Metabolite Studies

A review of databases and scientific literature concerning plant metabolites shows no evidence of this compound as a naturally occurring compound in plants. thegoodscentscompany.com In contrast, its isomer, n-butyl hexanoate, is a well-documented volatile organic compound found in a variety of fruits and plants, contributing to their characteristic aroma. chemicalbook.comnih.govebi.ac.ukchemicalbook.com For example, n-butyl hexanoate has been identified in apples, peaches, bananas, and apricots. chemicalbook.comnih.govebi.ac.uk The precursor hexanoic acid is also a known plant metabolite. ebi.ac.ukatamanchemicals.com The absence of this compound in these analyses suggests that the necessary precursor, sec-butanol, is not typically produced or utilized for esterification in plant metabolic pathways.

Table 1: Reported Natural Occurrences of the Isomer n-Butyl Hexanoate (Note: this compound is not reported as naturally occurring)

| Plant/Fruit | Reference |

| Apple (fresh) | chemicalbook.comchemicalbook.com |

| Apple juice | chemicalbook.com |

| Apricot | chemicalbook.com |

| Banana | chemicalbook.com |

| Orange juice | chemicalbook.com |

| Peaches | chemicalbook.comnih.govchemicalbook.com |

| Angelica gigas | nih.gov |

| Bothriochloa bladhii | nih.gov |

| Crataegus mollis | ebi.ac.uk |

| Cerasus humilis | ebi.ac.uk |

Human Metabolome Investigations

Current metabolomic data does not list this compound as an endogenous human metabolite. thegoodscentscompany.com While the Human Metabolome Database (HMDB) contains an entry for n-butyl hexanoate, identifying it as a human metabolite found in feces, there is no corresponding entry for the sec-butyl isomer. nih.govebi.ac.uk The formation of hexanoate, the conjugate base of hexanoic acid, is a documented part of human metabolism. ebi.ac.uk However, the endogenous formation of sec-butanol is not a recognized metabolic pathway in humans, which precludes the natural biosynthesis of this compound.

Insect Chemical Ecology

In the field of insect chemical ecology, various esters serve as critical signaling molecules (semiochemicals). While the isomer n-butyl hexanoate has been identified as an insect attractant and a key volatile in host-plant recognition for species like the codling moth (Cydia pomonella), there are no such findings for this compound. ebi.ac.uknih.govpsu.edu Research on the chemical ecology of certain ants has identified compounds containing a sec-butyl group, such as 6-sec-butyl-2,5-dimethyltetrahydro-2H-pyran-2-one, but this is a structurally distinct molecule from this compound. myrmecologicalnews.org The current body of research suggests this compound does not play a role in insect chemical communication.

Enzymatic Mechanisms and Precursor Metabolism

The biosynthesis of an ester like this compound is a two-part process: the generation of the necessary alcohol and acyl-CoA precursors, followed by their enzymatic condensation.

Role of Alcohol Acetyltransferases (AATs)

The principal enzymes responsible for the formation of volatile esters in biological systems are alcohol acetyltransferases (AATs), also known as alcohol acyltransferases. uniprot.orgnih.gov These enzymes catalyze the transfer of an acyl group from an activated acyl-CoA molecule to an alcohol, forming an ester and releasing coenzyme A. uniprot.org

The reaction for this compound would be: Hexanoyl-CoA + sec-Butanol ⇌ this compound + CoA

AATs are known to be relatively promiscuous with regard to their alcohol substrate, capable of utilizing a variety of straight-chain and branched-chain alcohols. uniprot.org For instance, the Atf1p enzyme in Saccharomyces cerevisiae can produce a wide range of acetate (B1210297) esters from different alcohols. uniprot.orgnih.gov While direct studies demonstrating the synthesis of this compound by a specific AAT are not prominent, the established mechanism of these enzymes provides a clear biochemical basis for its potential formation, provided the precursors are available. vulcanchem.com The synthesis of other esters from hexanoyl-CoA, such as ethyl hexanoate, is a well-documented process catalyzed by AATs like Eht1p and Eeb1p in yeast. frontiersin.org

Table 2: Generalized Reaction for Ester Synthesis by AATs

| Enzyme Family | Acyl-CoA Substrate | Alcohol Substrate | Product |

| Alcohol Acyltransferases (AATs) | Hexanoyl-CoA | sec-Butanol | This compound |

Fatty Acid Oxidation Pathways (α- and β-oxidation)

The acyl precursor, hexanoyl-CoA, is an intermediate in fatty acid metabolism. foodb.ca It is primarily generated through the β-oxidation of fatty acids with carbon chains longer than six. β-oxidation is a cyclical catabolic process occurring in the mitochondria where a fatty acid molecule is broken down to produce acetyl-CoA. wikipedia.org

The process involves four key steps per cycle:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a keto group.

Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter. wikipedia.org

For a fatty acid like octanoic acid (C8), one cycle of β-oxidation would yield acetyl-CoA and hexanoyl-CoA. This hexanoyl-CoA can then be made available for biosynthetic reactions, such as esterification by AATs, before it undergoes further oxidation cycles. uomustansiriyah.edu.iq Additionally, hexanoyl-CoA can be formed during the de novo synthesis of fatty acids, where the fatty acid chain is elongated by two-carbon units at a time, with hexanoyl-ACP (an acyl carrier protein derivative) being an early intermediate after butyryl-ACP. libretexts.orgbasicmedicalkey.com

Biosynthetic Pathways in Specific Organisms and Matrices

The complete biosynthesis of this compound requires the coming together of precursors from different metabolic pools, a process well-documented in fruits and a target for production in microbial systems.

During the ripening of many climacteric fruits, such as apples, a complex array of volatile organic compounds (VOCs) is produced, contributing to their characteristic aroma. This compound is synthesized at the confluence of fatty acid and amino acid metabolism.

The production mechanism involves two separate precursor streams:

Hexanoyl-CoA supply : As detailed in section 3.2.3, the LOX pathway metabolizes linoleic acid to produce hexanoyl-CoA. mdpi.com

sec-Butanol supply : The branched-chain alcohol moiety, sec-butanol (2-butanol), is derived from the catabolism of the branched-chain amino acid (BCAA), L-isoleucine. nih.gov The concentration of isoleucine has been observed to increase significantly during apple ripening, correlating with the production of branched-chain esters. The pathway involves the conversion of isoleucine to its corresponding α-keto acid, which is then decarboxylated and reduced to form 2-butanol.

The final and decisive step in the formation of this compound is the enzymatic condensation of sec-butanol and hexanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . nih.gov

AATs exhibit varying degrees of specificity for both their alcohol and acyl-CoA substrates, which is a key factor in determining the profile of esters produced by a particular fruit. frontiersin.orgnih.gov For instance, AATs from different fruits show different affinities for alcohols of varying chain lengths (straight vs. branched) and acyl-CoAs. frontiersin.org The ability of an apple AAT, for example, to efficiently utilize both sec-butanol and hexanoyl-CoA as substrates is essential for the synthesis of this compound. Supplying 'Golden Delicious' apples with hexanoic acid has been shown to enhance the synthesis of various hexanoate esters, demonstrating the activity of this pathway. ishs.org

Table 1: Key Enzymes and Substrates in the Biosynthesis of this compound in Fruit

| Precursor | Metabolic Pathway | Key Enzymes | Substrates | Product for Final Esterification |

| Hexanoate | Lipoxygenase (LOX) Pathway | Lipoxygenase, Hydroperoxide Lyase, Aldehyde Dehydrogenase, Acyl-CoA Synthetase | Linoleic Acid | Hexanoyl-CoA |

| sec-Butanol | Isoleucine Catabolism | Branched-chain aminotransferase (BCAT), α-keto acid decarboxylase, Alcohol Dehydrogenase (ADH) | L-Isoleucine | sec-Butanol |

| Final Ester | Esterification | Alcohol Acyltransferase (AAT) | Hexanoyl-CoA + sec-Butanol | This compound |

The production of flavor and fragrance compounds through microbial fermentation is an area of significant biotechnological interest. While the native production of this compound is not a common microbial trait, model organisms like Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce a variety of esters, including branched-chain esters. researchgate.netnih.govresearchgate.net

The strategy for engineering a microbe to produce this compound involves the reconstruction of the necessary biosynthetic pathways to provide the two key precursors, sec-butanol and hexanoyl-CoA, and the introduction of an efficient ester-forming enzyme.

Engineered Pathways for Precursor Supply:

sec-Butanol Production : This is achieved by engineering the host's branched-chain amino acid synthesis or degradation pathways. Overexpression of key enzymes from the isoleucine pathway, such as ketol-acid reductoisomerase (ilvC) and dihydroxy-acid dehydratase (ilvD), along with keto-acid decarboxylases and alcohol dehydrogenases, can channel metabolic flux towards the production of branched-chain alcohols, including sec-butanol. researchgate.net

Hexanoyl-CoA Production : The C6 precursor can be synthesized via a heterologous reverse β-oxidation (rBOX) pathway, which essentially reverses the fatty acid degradation process to build up acyl-CoAs from acetyl-CoA. d-nb.info Alternatively, engineering the native fatty acid synthesis (FAS) machinery can be employed to favor the production of medium-chain fatty acids like hexanoic acid. d-nb.infonih.gov

Esterification Step: The final condensation is catalyzed by an exogenous enzyme with AAT activity. Enzymes with broad substrate specificity are often chosen. A widely used class of enzymes is wax ester synthases (WS), such as the WS/DGAT from Acinetobacter baylyi, which can efficiently esterify a wide range of alcohols and acyl-CoAs, including branched-chain alcohols and medium-chain acyl-CoAs. researchgate.netd-nb.info AATs from fruits, such as apple or strawberry, have also been expressed in microbes to produce specific esters. researchgate.net

Table 2: Research Findings on Microbial Ester Production Relevant to this compound

| Organism | Engineering Strategy | Target Product(s) | Key Findings & Relevance |

| Escherichia coli | Combination of branched-chain amino acid and fatty acid biosynthetic pathways with a wax ester synthase (WS/DGAT). researchgate.net | Fatty acid branched-chain esters (FABCEs) | Demonstrates the principle of combining pathways for branched alcohols (isobutanol, isoamylol) and fatty acyl-CoAs to produce branched esters. A similar strategy could be adapted for sec-butanol and hexanoyl-CoA. |

| Escherichia coli | Co-culture system where one strain produces branched-chain alcohols and another produces multi-methyl-branched fatty acids and the final ester. nih.gov | Multi-methyl-branched esters (MBEs) | A co-culture approach can reduce metabolic burden on a single strain, improving overall yield. This could be applied to separate sec-butanol and hexanoyl-CoA production. |

| Saccharomyces cerevisiae | Introduction of a hexanoyl-CoA synthesis pathway and various fruit AATs. researchgate.net | Ethyl hexanoate | Highlights the screening of different AATs to optimize the production of a specific hexanoate ester. The toxicity of hexanoic acid to the yeast host is a noted challenge. nih.gov |

| Neurospora sp. | Characterization of a native AAT. tandfonline.com | Various esters (e.g., ethyl hexanoate) | The native enzyme showed high activity with hexanoyl-CoA and various branched-chain alcohols (e.g., isobutyl and isoamyl alcohol), but not branched-chain acyl-CoAs. This demonstrates the existence of fungal AATs with suitable substrate profiles for this compound synthesis. |

Research Applications and Functional Roles

Flavor and Fragrance Science Applications

The primary documented application of sec-butyl hexanoate (B1226103) is as a synthetic flavoring substance. nih.gov Its branched-chain structure is expected to confer different sensory properties compared to its straight-chain counterpart, n-butyl hexanoate, potentially impacting volatility and aroma profile.

While sec-butyl hexanoate is permitted for use as a flavoring agent in various food products, detailed scientific studies characterizing its specific aroma contribution to different food systems are not extensively available. The European Food Safety Authority (EFSA) has documented typical and maximum use levels in a range of food categories, indicating its application in confectionery, bakery wares, and beverages, among others. thegoodscentscompany.com However, descriptive analyses of its flavor profile in these systems are not specified in the available research.

Below is a table detailing the usage levels for this compound in various food categories as reported in Flavouring Group Evaluation 07, Revision 1 (FGE.07Rev1) by EFSA. thegoodscentscompany.com

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

|---|---|---|

| Dairy products (excluding category 02.0 products) | 7.0 | 35.0 |

| Fats and oils, and fat emulsions (water-in-oil) | 5.0 | 25.0 |

| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |

| Processed fruit | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Cereals and cereal products | 5.0 | 25.0 |

| Bakery wares | 10.0 | 50.0 |

| Meat and meat products | 2.0 | 10.0 |

| Fish and fish products | 2.0 | 10.0 |

| Salts, spices, soups, sauces, salads, protein products, etc. | 5.0 | 25.0 |

| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |

| Non-alcoholic beverages | 5.0 | 25.0 |

| Alcoholic beverages | 10.0 | 50.0 |

Chemical Ecology and Insect Communication Research

While many esters, including n-butyl hexanoate, play significant roles in insect communication, specific research detailing the function of this compound in this field is lacking.

No scientific studies have been identified that investigate or confirm this compound as an insect attractant or a component of an insect pheromone blend. In contrast, its linear isomer, n-butyl hexanoate, has been identified as a host plant volatile that can act as an attractant for various insect species, such as the codling moth (Cydia pomonella) and the apple maggot fly (Rhagoletis pomonella). chemicalbook.comnih.gov

There is no available research on the degradation of this compound by insect enzymes. Studies in this area have focused on other related volatile compounds. For instance, research on the oriental fruit moth (Grapholita molesta) has shown that its antennal glutathione (B108866) S-transferase enzyme can degrade the host plant volatile n-butyl hexanoate, a process important for clearing odorant signals. ebi.ac.uknih.govijbs.com However, similar investigations involving this compound have not been reported.

Industrial and Material Science Research

Specific research into the applications of this compound within industrial and material science is not documented in the available literature. As an ester, it possesses the general chemical properties that could make it a candidate for use as a solvent or an intermediate in chemical synthesis, but no specific studies or established applications in these areas have been found. vulcanchem.com

Synthetic Lubricant Component Investigations

Esters are a significant class of synthetic lubricants, valued for their performance over a wide range of temperatures and their chemical stability. wikipedia.org Monoesters like this compound are investigated for their potential as low-viscosity base oils or as additives to lubricant formulations. vulcanchem.combobistheoilguy.com

Research into branched-chain esters suggests they offer several advantages in lubrication. srce.hr The introduction of a branched group, such as the sec-butyl group in this compound, disrupts the regular packing of molecules. This structural feature is known to improve low-temperature properties, such as the pour point, which is critical for lubricants operating in cold environments. srce.hrtandfonline.com For this compound, the estimated melting point is significantly lower than its linear counterpart, which may enhance its performance in sub-zero conditions. vulcanchem.com

The branching in the alcohol fragment of an ester can lead to a desirable combination of a very good low-temperature performance, high viscosity index, and good oxidation stability. srce.hr While monoesters are typically low in viscosity, the inherent polarity of the ester group can help reduce volatility compared to a non-polar hydrocarbon of an equivalent molecular weight. bobistheoilguy.com This quality gives esters like this compound a potentially broader effective temperature range. bobistheoilguy.com

The structural properties of this compound compared to its linear isomer, n-butyl hexanoate, illustrate the influence of branching on key lubricant-related parameters. The branching in the sec-butyl group leads to weaker intermolecular London dispersion forces, resulting in a lower boiling point compared to the straight-chain isomer. vulcanchem.com

Table 1: Comparison of Physicochemical Properties of Butyl Hexanoate Isomers

| Property | This compound (Branched) | n-Butyl Hexanoate (Linear) |

| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol | 172.26 g/mol |

| Boiling Point | 195–205°C (est.) vulcanchem.com | 208°C nih.gov |

| Melting Point | -70°C (est.) vulcanchem.com | -68.4°C nih.gov |

| Density (@ 25°C) | 0.861–0.867 g/mL thegoodscentscompany.com | ~0.866 g/mL vulcanchem.com |

| Flash Point | ~71°C thegoodscentscompany.com | ~81°C vulcanchem.com |

Note: Some properties for this compound are estimated based on its structure and comparison with similar compounds.

Detailed research findings on the tribological performance of pure this compound are limited in publicly available literature. However, the general principles of ester lubricants suggest its utility. The polarity of the ester functional group allows it to adhere to metal surfaces, providing good boundary lubrication, which is crucial for reducing metal-to-metal contact and wear. machinerylubrication.com The balance between the hydrocarbon chain length and the ester group's polarity determines properties like viscosity and lubricity. srce.hr Further investigations would be required to quantify its performance characteristics, such as film strength, oxidative stability under high temperatures, and hydrolytic stability, to fully assess its viability as a synthetic lubricant component.

Solvent Applications in Organic Synthesis

Esters are classified as high-grade solvents suitable for a wide array of plastics, plasticizers, resins, and lacquers. wikipedia.org this compound, as a member of this class, possesses properties that make it a candidate for use as a non-polar organic solvent. vulcanchem.com Its liquid state at room temperature, relatively low viscosity, and moderate boiling point are advantageous for its use as a reaction medium. vulcanchem.comthegoodscentscompany.com

The solvent properties of an ester are largely dictated by its structure. This compound consists of a polar ester group and a significant non-polar alkyl chain (a total of 10 carbon atoms). This composition results in good solubility for other non-polar and weakly polar organic compounds, while being largely immiscible with highly polar solvents like water. solubilityofthings.com Its solvent capabilities are expected to be similar to other medium-chain alkyl esters.

A close structural analogue, sec-butyl acetate (B1210297), is commonly employed as a solvent in industrial applications, particularly for the production of nitrocellulose, vinyl resins, and other polymers. wikipedia.org This precedent suggests that this compound could also function effectively as a solvent for polymerization reactions or as a medium for carrying out reactions involving non-polar reagents.

In a laboratory setting for organic synthesis, the choice of solvent is critical. A solvent must dissolve the reactants, be stable under the reaction conditions, and have a suitable boiling point to control the reaction temperature. The Fischer esterification, a common method for synthesizing esters, for example, is a reversible reaction that can be driven to completion by removing the water byproduct, often with the help of a co-solvent that forms an azeotrope with water. wikipedia.orgvulcanchem.com While this compound is the product of such a reaction (between hexanoic acid and sec-butanol), its properties are representative of the types of esters used as solvents in other synthetic contexts. vulcanchem.com Due to its non-polar nature, it would be a suitable solvent for reactions involving non-polar substrates, such as certain substitution (e.g., S_N2) or elimination reactions where aprotic conditions are favored. masterorganicchemistry.com

Advanced Analytical Chemistry and Characterization Techniques

Chromatographic Methodologies

Chromatographic techniques are fundamental in separating sec-butyl hexanoate (B1226103) from complex matrices, enabling its accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like sec-butyl hexanoate. nih.gov In this method, the volatile components of a sample are separated in a gas chromatograph and then detected by a mass spectrometer. The GC separates compounds based on their boiling points and interaction with the stationary phase of the column, while the MS fragments the eluted compounds into ions and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For instance, in the analysis of volatile compounds in spirits, a GC-MS system equipped with a polar capillary column can be employed. windows.net The temperature program of the GC oven is crucial for effective separation. A typical program might start at a low temperature, hold for a period, and then ramp up to a higher temperature to elute all compounds of interest. nih.gov The mass spectrometer is typically operated in electron ionization (EI) mode, where high-energy electrons (e.g., 70 eV) bombard the molecules, causing fragmentation. windows.net The resulting mass spectrum of this compound would show characteristic fragment ions that aid in its identification.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds. conicet.gov.arresearchgate.net This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. gcms.cz The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. conicet.gov.ar After an appropriate extraction time, the fiber is retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. gcms.cz

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.gov For the analysis of aroma compounds in complex matrices like alcoholic beverages, a Divinylbenzene (B73037)/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used due to its suitability for a broad range of volatile and semi-volatile compounds. nih.gov Optimization of extraction conditions, such as sample dilution, salt addition, extraction time, and temperature, is critical to maximize the recovery of target analytes. nih.gov For example, a study on Chinese liquor found that diluting the sample, adding NaCl, and extracting at 45°C for 45 minutes were optimal conditions. nih.gov

A variation of this technique is vacuum-assisted HS-SPME (Vac-HS-SPME), which involves reducing the pressure in the sample vial prior to extraction. This can enhance the extraction of semi-volatile compounds by facilitating their transfer into the headspace. chromatographyonline.com

Liquid-liquid extraction (LLE), also known as solvent extraction, is a classic and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.orgresearchgate.net This technique is particularly useful for isolating organic compounds like this compound from aqueous samples. epa.gov The choice of the organic solvent is critical and depends on the polarity of the target analyte. scioninstruments.com

In a typical LLE procedure, the sample is mixed with an appropriate organic solvent in a separatory funnel. wikipedia.orgscioninstruments.com After vigorous shaking to facilitate the transfer of the analyte into the organic phase, the two layers are allowed to separate. The organic layer, now containing the analyte, is then collected for further analysis. The process can be performed as a single batch extraction or in a continuous, multi-stage manner. wikipedia.org For some applications, a continuous liquid-liquid extractor can be used for exhaustive extraction over an extended period. epa.gov

A study comparing extraction methods for volatile compounds in fermented grape must demonstrated that LLE, using a hexane/ethyl ether mixture, was effective for analyzing medium to high boiling point compounds, including various esters. ufba.br This highlights the complementary nature of LLE to other techniques like purge and trap for obtaining a comprehensive volatile profile. ufba.br

Advanced Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, confirming its identity.

The identification of this compound through GC-MS is greatly facilitated by the use of mass spectral databases. These databases contain extensive libraries of mass spectra for a vast number of compounds, which can be compared against the experimentally obtained spectrum of an unknown compound. aip.org

Major and widely recognized databases include the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. aip.org These libraries are considered the "gold standard" due to the high quality and reliability of their data, which often includes GC retention indices in addition to mass spectra. aip.org When an unknown compound is analyzed, its mass spectrum is searched against the database, and a list of potential matches with corresponding similarity scores is generated. A high similarity score, combined with a matching retention index, provides a high degree of confidence in the identification of the compound as this compound. The PubChem database also provides mass spectrometry data, including Kovats retention indices for this compound on both standard non-polar and polar columns. nih.gov

Table 1: Kovats Retention Index for this compound

| Stationary Phase | Kovats Index | Source |

|---|---|---|

| Standard non-polar | 1117 | NIST Mass Spectrometry Data Center nih.gov |

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. dergipark.org.tr It works by measuring the absorption of infrared radiation by the sample at different wavelengths, which corresponds to the vibrational frequencies of the chemical bonds within the molecule. mdpi.com The resulting FT-IR spectrum serves as a unique "fingerprint" of the compound. mdpi.comnih.gov

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its ester functional group and aliphatic hydrocarbon structure. Key vibrational modes would include:

C=O stretching: A strong absorption band typically in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in the ester.

C-O stretching: Bands corresponding to the stretching of the C-O single bonds of the ester group would be observed, typically in the 1300-1000 cm⁻¹ region.

C-H stretching: Absorption bands from the stretching of C-H bonds in the sec-butyl and hexanoyl alkyl chains would appear in the 3000-2850 cm⁻¹ region.

C-H bending: Vibrations from the bending of C-H bonds would be present in the 1470-1365 cm⁻¹ region.

The PubChem database contains FT-IR spectral data for butyl hexanoate, a related isomer, obtained using techniques such as Attenuated Total Reflectance (ATR), which can provide a reference for the expected spectral features of this compound. nih.gov ATR-FTIR is a common sampling technique where the sample is placed in direct contact with a high-refractive-index crystal, and the infrared beam is passed through it. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Butyl hexanoate |

| Ethyl octanoate |

| Ethyl 2-methylpropanoate |

| Propyl acetate (B1210297) |

| Ethyl heptanoate (B1214049) |

| 2-Nonanone |

| Acetaldehyde |

| Ethyl acetate |

| Phenylethyl alcohol |

| Hexanoic acid |

| Octanoic acid |

| Ethyl hexanoate |

| Ethyl octanoate |

| Ethyl propionate |

| Propyl acetate |

| 2-Propanol |

| 2-Hexanone |

| Methylene chloride |

| Hexane |

| Ethyl ether |

| Nitrogen |

| Helium |

| Sodium chloride |

| Divinylbenzene |

| Carboxen |

Quantitative Analysis and Validation Strategies for this compound

The accurate quantification and confident identification of this compound in complex matrices necessitate sophisticated analytical methodologies. Advanced techniques in analytical chemistry provide the necessary selectivity and sensitivity for its characterization, employing robust validation strategies to ensure data reliability. These include internal standard quantification, comprehensive screening with high-resolution mass spectrometry, and predictive modeling of chromatographic behavior.

Internal Standard Quantification Methodologies

The internal standard (IS) method is a cornerstone of quantitative analysis in chromatography, designed to correct for variations in sample injection volume, and analyte loss during sample preparation and analysis. For the quantification of volatile esters like this compound, the selection of an appropriate internal standard is critical for accuracy. An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. It should also have a retention time that is close to, but does not overlap with, the analyte of interest or other matrix components.

In the analysis of flavor and fragrance compounds, including various esters, a common approach involves using a mixture of internal standards to cover a range of chemical classes and volatilities. For instance, in the analysis of volatile compounds in dry-cured ham, a comprehensive internal standard mix was prepared, which included esters like hexanoic acid, ethyl ester, and butanoic acid, butyl ester, alongside other chemical classes. nih.gov This strategy ensures that a suitable internal standard is available for each target analyte. When quantifying esters specifically, compounds such as n-amyl acetate have been utilized as the internal standard. windows.net

For this compound, a suitable internal standard would ideally be another ester with a similar chain length and volatility that is not expected to be in the sample. A deuterated version of the analyte (this compound-d_x_) would be the optimal choice, as its chemical and physical properties are nearly identical to the non-deuterated form, but it is easily distinguished by mass spectrometry. However, when a deuterated standard is unavailable, other esters are commonly employed. For example, in the analysis of wine volatiles, ethyl heptanoate was used as an internal standard for the quantification of a wide range of compounds, including various esters. unizar.es

The validation of an internal standard method involves several key parameters to ensure its reliability. This includes establishing linearity, determining the limits of detection (LOD) and quantification (LOQ), and assessing recovery. nih.gov Linearity is assessed by creating a calibration curve, plotting the ratio of the analyte peak area to the internal standard peak area against the concentration ratio. nih.gov A strong linear correlation, typically with a coefficient of determination (R²) greater than 0.99, indicates that the response is proportional to the concentration over a specified range.

Table 1: Potential Internal Standards for this compound Quantification

| Internal Standard | Chemical Class | Rationale for Use |

| Ethyl heptanoate | Ester | Similar chemical properties and volatility to this compound; used in wine volatile analysis. unizar.es |

| n-Amyl acetate | Ester | Used as an internal standard for the quantification of esters in Baijiu. windows.net |

| Butanoic acid, butyl ester | Ester | Included in an internal standard mix for broad volatile analysis in food matrices. nih.gov |

| Toluene-d8 | Aromatic hydrocarbon | A common, stable deuterated internal standard used for general GC-MS analysis. nih.gov |

| sec-Butanol | Alcohol | Used as an internal standard to minimize co-elution with oxygenates in fuel analysis. accustandard.com |

Non-Target and Suspect Screening (NTS/SS) with High-Resolution Mass Spectrometry (HRMS)

Beyond the quantification of known target compounds, there is a growing need to identify a broader range of chemicals in complex samples. Non-target screening (NTS) and suspect screening (SS) are powerful approaches that leverage high-resolution mass spectrometry (HRMS) to detect and tentatively identify compounds without the need for reference standards for every single component. acs.org NTS aims to identify completely unknown compounds, while SS focuses on a predefined list of suspected chemicals. au.dk

For a compound like this compound, these screening methods are particularly useful in flavor and fragrance analysis, environmental monitoring, and food authenticity studies, where its presence might be unexpected or part of a complex chemical profile. The workflow for NTS/SS typically involves gas chromatography (GC) or liquid chromatography (LC) for separation, followed by detection with an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer. au.dk These instruments provide high-resolution mass data, enabling the determination of accurate mass and, consequently, the elemental composition of an unknown compound. acs.org

The identification process in NTS and SS relies on several key pieces of information:

Accurate Mass Measurement: HRMS provides a mass-to-charge ratio (m/z) with high precision, which is used to generate a list of possible elemental formulas.

Isotopic Pattern: The relative abundance of isotopes (e.g., ¹³C) in the mass spectrum helps to confirm the proposed elemental formula.

Fragmentation Spectra: In tandem mass spectrometry (MS/MS), precursor ions are fragmented, and the resulting pattern provides structural information that can be compared against spectral libraries. acs.org

Retention Time: The chromatographic retention time provides an additional layer of confidence and helps to distinguish between isomers, which have the same mass but different structures. au.dk

Recent advances have enabled the detection of thousands of chemical features from a single sample. nih.gov However, a significant challenge lies in processing this vast amount of data and prioritizing which features to investigate further. acs.org For a compound like this compound, a suspect screening approach would involve adding its exact mass to a database of potential compounds of interest. During analysis, if a feature is detected with a matching accurate mass and a plausible retention time, it is flagged for further investigation, which may include MS/MS analysis to confirm its structure.

Table 2: HRMS Parameters for NTS/SS of Volatile Organic Compounds

| Parameter | Typical Setting/Technique | Purpose |

| Instrumentation | GC coupled to TOF-MS or Orbitrap MS | Separation of volatile compounds and high-resolution mass analysis. au.dk |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. windows.netnih.gov |

| Mass Resolution | >10,000 | Allows for accurate mass measurements and formula determination. nih.gov |

| Acquisition Mode | Full Scan | Detects all ions within a specified mass range (e.g., m/z 35-500). nih.gov |

| Data Acquisition | Data-Dependent Acquisition (DDA) | Triggers MS/MS fragmentation for ions that exceed a certain intensity threshold. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Analysis for Chromatographic Retention Indices

Quantitative Structure-Property Relationship (QSPR) models are theoretical tools used to predict the physicochemical properties and activities of chemical compounds based on their molecular structure. rsc.org In chromatography, these models, often referred to as Quantitative Structure-Retention Relationships (QSRR), establish a mathematical link between a compound's retention behavior (e.g., retention index) and its molecular descriptors. nih.gov This approach is valuable for tentatively identifying compounds when authentic standards are unavailable and for understanding the mechanisms governing chromatographic separation. rsc.orgconicet.gov.ar

For this compound, a QSPR model could predict its retention index (RI) on various GC columns. The RI is a standardized measure of retention that is less susceptible to variations in chromatographic conditions than the retention time alone. The development of a QSPR model involves several steps:

Data Set Compilation: A diverse set of compounds with experimentally determined retention indices is collected. For modeling the RI of esters, this set would include a wide range of aliphatic and aromatic esters, alcohols, ketones, and aldehydes. conicet.gov.ar

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties. unimore.it

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a model that correlates a subset of the molecular descriptors with the experimental retention indices. nih.govtandfonline.com

Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (i.e., predicting the RI for a set of compounds not used in model development). conicet.gov.ar

Studies have successfully developed QSPR models for predicting the retention indices of flavor and fragrance compounds, including many esters, on common stationary phases like OV-101. conicet.gov.ar These models can achieve high levels of accuracy, with squared correlation coefficients (R²) often exceeding 0.99. conicet.gov.ar The descriptors found to be most influential in these models often relate to molecular size, shape, and polarity, which are the key factors determining retention in gas chromatography. By inputting the structure of this compound into a validated QSPR model, its retention index can be predicted, aiding in its identification in complex chromatograms.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the electronic structure and properties of molecules. These calculations are fundamental to understanding the intrinsic characteristics of sec-butyl hexanoate (B1226103).

Molecular structure optimization, also known as geometry optimization, is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the minimum-energy conformation. acs.org This process is critical as the molecular structure dictates many of its chemical and physical properties.

The optimization process for sec-butyl hexanoate would typically begin with a molecular mechanics force field, such as the Universal Force Field (UFF), to rapidly find an approximate stable structure. acs.org Following this, more sophisticated and accurate methods are employed. Semi-empirical methods like PM3 can be used for further refinement. conicet.gov.ar For higher accuracy, Density Functional Theory (DFT) methods, such as the B3LYP hybrid functional combined with a basis set like 6-31G(d), are commonly used for organic compounds. acs.orgresearchgate.net These calculations adjust bond lengths, bond angles, and dihedral angles to locate the global energy minimum on the potential energy surface. The resulting optimized structure provides the most stable conformation of the this compound molecule.

Table 1: Computed Geometric and Physical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₂ | PubChem nih.gov |

| Molecular Weight | 172.26 g/mol | PubChem nih.gov |

| IUPAC Name | butan-2-yl hexanoate | PubChem nih.gov |

| XLogP3-AA | 3.4 | PubChem nih.gov |

| Polar Surface Area | 26.3 Ų | PubChem nih.gov |

This table is generated based on computational data from PubChem.

Reactivity analysis uses quantum chemical descriptors to predict how a molecule will behave in a chemical reaction. This analysis can be performed at both a global (molecule-wide) and local (atom-specific) level.

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity (ω): A measure of the propensity to accept electrons. researchgate.netias.ac.in

Quantitative Structure-Activity Relationship (QSAR) models often use these descriptors to correlate a compound's structure with its biological activity or toxicity. researchgate.net For this compound, calculating these parameters would allow for predictions of its general reactivity compared to other esters.

Local Reactivity Descriptors identify the most reactive sites within a molecule. These are crucial for understanding regioselectivity in chemical reactions. Common local descriptors include:

Fukui Functions: These indicate the change in electron density at a specific atom when an electron is added or removed, identifying sites susceptible to nucleophilic, electrophilic, or radical attack. ias.ac.in

Atomic Charges: Calculated via methods like Natural Population Analysis (NPA), these charges reveal the distribution of electrons across the molecule, highlighting electropositive sites prone to nucleophilic attack and electronegative sites prone to electrophilic attack. ias.ac.in

For this compound, local analysis would likely identify the carbonyl carbon as a primary electrophilic site and the carbonyl oxygen as a primary nucleophilic site.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining reactivity, selectivity, and reaction mechanisms. wikipedia.org The theory posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.comresearchgate.net

The key principles of FMO theory as applied to this compound are:

HOMO-LUMO Interaction: The most significant stabilizing interaction occurs between the HOMO and LUMO of the reacting species. The smaller the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile, the faster the reaction. thieme-connect.de

Predicting Reactivity: By analyzing the energies and symmetries of the HOMO and LUMO of this compound and a potential reactant, one can predict whether a reaction is favorable. numberanalytics.comimperial.ac.uk For example, in an esterification reaction, the HOMO of the alcohol would interact with the LUMO of the carboxylic acid. In the hydrolysis of this compound, the HOMO of water (the nucleophile) would interact with the LUMO of the ester (the electrophile), which would be localized on the carbonyl carbon.

Understanding Selectivity: The coefficients (sizes) of the atomic orbitals in the HOMO and LUMO can predict regioselectivity and stereoselectivity. thieme-connect.de

Table 2: Conceptual FMO Analysis for a Reaction

| Reactant | Molecular Orbital | Role | Interaction |

|---|---|---|---|

| This compound | LUMO | Electrophile | Accepts electrons from Nucleophile HOMO |

| Nucleophile (e.g., H₂O) | HOMO | Nucleophile | Donates electrons to Ester LUMO |

| This compound | HOMO | Nucleophile | Donates electrons to Electrophile LUMO |

This table illustrates the conceptual application of FMO theory.

Reaction Kinetics and Mechanism Modeling

Modeling reaction kinetics and mechanisms provides a quantitative understanding of reaction rates, pathways, and the influence of various conditions like temperature and concentration.

Developing a full mechanism is a complex task. It typically involves:

Defining Elementary Steps: This includes initiation reactions (bond-breaking to form radicals), propagation (reactions where radicals are consumed and regenerated), branching (reactions that increase the number of radicals), and termination (reactions that consume radicals). acs.org

Estimating Rate Constants: Rate constants for each elementary step are determined from experimental data, theoretical calculations (like Transition State Theory), or by analogy to similar, well-studied reactions. nrel.gov

A kinetic model for this compound would draw upon established mechanisms for smaller esters (e.g., methyl butanoate, ethyl hexanoate) and alkanes. researchgate.netijcce.ac.ir It would include pathways for H-atom abstraction from various sites on the alkyl chains, unimolecular decomposition, and reactions of the resulting radicals. Studies on related compounds, such as di-sec-butyl ether, are valuable as they provide kinetic data on the decomposition of the sec-butyl group, which forms key intermediates like sec-butanol. acs.orgnrel.gov

For reactions occurring in multiple phases, such as the synthesis of this compound via heterogeneously catalyzed esterification of hexanoic acid and sec-butanol, a pseudo-homogeneous kinetic model is often employed. This approach simplifies the complex multiphase system into a single kinetic expression, assuming the reaction rate is controlled by the concentrations of the reactants in the bulk liquid phase. researchgate.netmdpi.com

This model is particularly useful for designing and optimizing industrial reactors. dntb.gov.ua The esterification reaction is reversible:

Hexanoic Acid + sec-Butanol ⇌ this compound + Water

A typical pseudo-homogeneous rate equation based on activities, assuming the catalytic reaction is the rate-determining step, would take the form:

r = kf * (aAcid * aAlcohol - (aEster * aWater / Keq))

where:

r is the rate of reaction.

kf is the forward reaction rate constant.

a represents the activity of each species.

Keq is the equilibrium constant. researchgate.net

Kinetic studies on the synthesis of similar esters, such as isoamyl hexanoate and various butyl esters, have successfully used this model to determine key kinetic and thermodynamic parameters. researchgate.netresearchgate.net

Table 3: Representative Kinetic Parameters from Pseudo-homogeneous Modeling of Esterification

| Parameter | Description | Example Value Range | Source Context |

|---|---|---|---|

| Ea,forward (kJ/mol) | Activation Energy (Forward Reaction) | 40 - 65 | Based on similar ester syntheses researchgate.netcip.com.cn |

| Ea,reverse (kJ/mol) | Activation Energy (Reverse Reaction) | 45 - 55 | Based on similar ester syntheses cip.com.cn |

| ΔH (kJ/mol) | Enthalpy of Reaction | 5 - 15 | Indicates if reaction is endothermic or exothermic cip.com.cn |

This table presents typical ranges for kinetic parameters derived from studies on analogous esterification reactions.

Thermodynamic Modeling of this compound

The design and optimization of separation processes, such as liquid-liquid extraction, involving this compound rely heavily on accurate thermodynamic models. These models are essential for predicting phase behavior, calculating distribution coefficients, and determining the feasibility of a separation. Due to a notable gap in publicly available experimental thermodynamic data for this compound, this section will focus on the theoretical framework and predictive methodologies that are applied to understand its behavior in multiphase systems.

Liquid-Liquid Equilibrium (LLE) Modeling

Liquid-liquid equilibrium (LLE) is a state where two partially miscible liquid phases are in equilibrium with each other. For systems containing this compound, such as in its separation from an aqueous solution, understanding the LLE is crucial. The equilibrium is characterized by the distribution of each component between the two liquid phases.

LLE data is typically presented in ternary phase diagrams, which graphically represent the compositions of the two phases at equilibrium. The experimental determination of LLE involves mixing the components, allowing them to separate into two phases, and then analyzing the composition of each phase.

While specific experimental LLE data for systems with this compound are scarce in literature, the general approach to modeling its LLE would involve correlating experimental tie-line data. A tie-line connects the compositions of the two liquid phases that are in equilibrium. The collection of these tie-lines forms the binodal curve, which separates the single-phase region from the two-phase region on a ternary diagram.

Predictive models, such as the UNIFAC group contribution method, can be employed to estimate LLE data when experimental measurements are unavailable. researchgate.net UNIFAC (UNIQUAC Functional-group Activity Coefficients) estimates activity coefficients based on the functional groups present in the molecules, providing a valuable tool for preliminary process design. However, the accuracy of such predictions for systems involving complex esters like this compound would need to be validated against experimental data. For similar systems, like water-acetic acid-sec-butyl acetate (B1210297), the UNIFAC method has been used, though with varying degrees of success in accurately predicting the LLE data. researchgate.net

Illustrative Table of Experimental LLE Data Structure for a Hypothetical Water(1) + Solute(2) + this compound(3) System at a Given Temperature and Pressure

| Tie-Line No. | Water-Rich Phase (Mole Fraction) | This compound-Rich Phase (Mole Fraction) |

| x₁ | x₂ | |

| 1 | Data | Data |

| 2 | Data | Data |

| 3 | Data | Data |

This table illustrates the format of data that would be collected from LLE experiments. x and x' represent the mole fractions of the components in the two liquid phases at equilibrium.

NRTL and UNIQUAC Model Applications

To correlate experimental LLE data and to be used in process simulation software, activity coefficient models such as the Non-Random Two-Liquid (NRTL) and the Universal Quasi-Chemical (UNIQUAC) models are widely employed. acs.org These models are capable of accurately representing the phase behavior of highly non-ideal liquid mixtures.

NRTL Model: The NRTL model is a local composition model that accounts for the non-random arrangement of molecules in a mixture. pan.pl The model uses adjustable binary interaction parameters that are typically obtained by fitting the model equations to experimental equilibrium data. For a ternary system, three binary pairs need to be considered. The NRTL equation has proven to be a reliable model for correlating the LLE data of systems containing esters. researchgate.netacs.org

UNIQUAC Model: The UNIQUAC model is also a local composition model that describes the excess Gibbs energy of a mixture in terms of a combinatorial part, which accounts for differences in molecular size and shape, and a residual part, which accounts for intermolecular forces. pan.pl Similar to the NRTL model, it utilizes binary interaction parameters that are regressed from experimental data. The UNIQUAC model has been successfully applied to correlate the LLE of various ester-containing systems. researchgate.netacs.org